molecular formula C17H14N2O3S2 B11514220 6-ethoxy-2-{[(E)-2-nitro-2-phenylethenyl]sulfanyl}-1,3-benzothiazole

6-ethoxy-2-{[(E)-2-nitro-2-phenylethenyl]sulfanyl}-1,3-benzothiazole

Cat. No.: B11514220
M. Wt: 358.4 g/mol
InChI Key: PQUNHMQLFOUYFP-RVDMUPIBSA-N
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Description

6-ETHOXY-2-{[(1E)-2-NITRO-2-PHENYLETHENYL]SULFANYL}-1,3-BENZOTHIAZOLE is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of an ethoxy group, a nitro group, and a phenylethenylsulfanyl group attached to the benzothiazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ETHOXY-2-{[(1E)-2-NITRO-2-PHENYLETHENYL]SULFANYL}-1,3-BENZOTHIAZOLE typically involves multi-step organic reactions. One common method includes the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with 3-methoxy-2-hydroxybenzaldehyde to form Schiff base ligands. These ligands are then reacted with bivalent metal chlorides (such as cobalt, nickel, copper, and zinc) in a 1:2 (M:L) ratio to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-ETHOXY-2-{[(1E)-2-NITRO-2-PHENYLETHENYL]SULFANYL}-1,3-BENZOTHIAZOLE undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: The major product is the corresponding amino derivative.

    Reduction: The major product is the reduced form of the nitro group, typically an amine.

    Substitution: The major products depend on the substituent introduced during the reaction.

Scientific Research Applications

6-ETHOXY-2-{[(1E)-2-NITRO-2-PHENYLETHENYL]SULFANYL}-1,3-BENZOTHIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ETHOXY-2-{[(1E)-2-NITRO-2-PHENYLETHENYL]SULFANYL}-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily due to its ability to interact with enzymes and receptors in the body. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ETHOXY-2-{[(1E)-2-NITRO-2-PHENYLETHENYL]SULFANYL}-1,3-BENZOTHIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H14N2O3S2

Molecular Weight

358.4 g/mol

IUPAC Name

6-ethoxy-2-[(E)-2-nitro-2-phenylethenyl]sulfanyl-1,3-benzothiazole

InChI

InChI=1S/C17H14N2O3S2/c1-2-22-13-8-9-14-16(10-13)24-17(18-14)23-11-15(19(20)21)12-6-4-3-5-7-12/h3-11H,2H2,1H3/b15-11+

InChI Key

PQUNHMQLFOUYFP-RVDMUPIBSA-N

Isomeric SMILES

CCOC1=CC2=C(C=C1)N=C(S2)S/C=C(\C3=CC=CC=C3)/[N+](=O)[O-]

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SC=C(C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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